Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, making it an interesting subject for various chemical and biological studies.
Scientific Research Applications
Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize one-pot multicomponent reactions, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to enhance the yield and selectivity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to active sites. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and ethyl groups enhance its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
methyl 1-ethyl-5-methylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-10-6(2)5-7(9-10)8(11)12-3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJKTPMHLNHFQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623120 | |
Record name | Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-71-4 | |
Record name | Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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